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3-Acetyl-5-fluoropyridin-2(1H)-one

Cat. No.: B12507451
M. Wt: 155.13 g/mol
InChI Key: RDTHDXNMJZEAFP-UHFFFAOYSA-N
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Description

Significance of Pyridin-2(1H)-one Core Structures in Contemporary Organic Chemistry

The pyridin-2(1H)-one, or 2-pyridone, scaffold is a privileged heterocyclic motif frequently encountered in organic chemistry and medicinal chemistry. nih.gov This core structure, a six-membered aromatic ring containing a nitrogen atom and a ketone group, is a versatile building block for the synthesis of more complex molecules. mdpi.com Pyridin-2(1H)-one and its derivatives are known to engage in various chemical reactions, including acting as ligands in coordination chemistry and catalyzing proton-dependent reactions.

The significance of the pyridin-2(1H)-one core is underscored by its presence in numerous biologically active compounds. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer and anti-fibrosis agents. acs.org For instance, certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been shown to inhibit the eukaryotic translation initiation factor 3a (eIF3a), a target relevant to lung cancer. acs.org The structural versatility of the pyridone ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. This adaptability has made the pyridin-2(1H)-one scaffold a subject of sustained interest in the development of novel therapeutics. nih.govmdpi.com

Strategic Importance of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in modern medicinal chemistry to enhance the pharmacological profile of a molecule. acs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, membrane permeability, binding affinity, and bioavailability. nih.gov

Research Trajectories and Academic Relevance of 3-Acetyl-5-fluoropyridin-2(1H)-one

While extensive literature exists for the broader class of fluorinated pyridinones, specific research focusing exclusively on this compound is limited. Its academic and research relevance is therefore largely inferred from the well-documented importance of its constituent parts: the 5-fluoropyridin-2(1H)-one core and the 3-acetyl group.

The 5-fluoropyridin-2(1H)-one moiety is a key component in various pharmacologically active agents. For example, derivatives of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains. nih.gov This highlights the potential of the 5-fluoropyridinone scaffold to serve as a foundation for new anti-infective agents.

Given these precedents, the research trajectory for a compound like this compound would likely focus on its potential as a bioactive agent. Its structure suggests possibilities for its use as a synthetic intermediate in the creation of more complex molecules or as a candidate for screening in various biological assays, particularly in the areas of antibacterial or anticancer research. The combination of the metabolically robust fluorinated pyridone ring with the electronically significant acetyl group makes it a molecule of academic interest for structure-activity relationship (SAR) studies.

Interactive Data Tables

Below are tables summarizing the properties of compounds structurally related to this compound, providing context for its potential characteristics.

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesReference
3-Acetyl-5-(3-fluorophenyl)-1-methyl-4(1H)-pyridinoneC₁₄H₁₂FNO₂245.253-acetyl, 5-fluorophenyl, N-methyl pyridinone nih.gov
5-Acetyl-2-fluoropyridineC₇H₆FNO139.132-fluoro, 5-acetyl pyridine (B92270) prepchem.com
3-Acetylcoumarin (B160212)C₁₁H₈O₃188.18Fused benzopyrone with 3-acetyl group wikipedia.org
2-Amino-5-fluoropyridineC₅H₅FN₂112.112-amino, 5-fluoro pyridine chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B12507451 3-Acetyl-5-fluoropyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

3-acetyl-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11)

InChI Key

RDTHDXNMJZEAFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CNC1=O)F

Origin of Product

United States

Reactivity and Chemical Transformations of 3 Acetyl 5 Fluoropyridin 2 1h One

Reactions at the Pyridone Nitrogen Center

The nitrogen atom of the pyridone ring is a key site for synthetic modifications, primarily through alkylation and acylation reactions. These transformations are crucial for altering the molecule's physical and chemical properties.

N-Alkylation and N-Acylation Protocols

N-alkylation of the pyridone nitrogen introduces an alkyl group, which can significantly impact the compound's solubility and biological activity. Similarly, N-acylation introduces an acyl group, often modulating the electronic properties of the pyridone ring. For instance, the N-methylation of a related pyridin-4-one derivative, 3-acetyl-5-(3-fluorophenyl)-1-methylpyridin-4-one, has been documented. nih.gov

These reactions typically proceed under basic conditions to deprotonate the nitrogen, followed by reaction with an appropriate alkyl or acyl halide. The choice of base and solvent is critical for achieving high yields and selectivity.

Exploration of Tautomeric Equilibria and Isomerism

The 3-Acetyl-5-fluoropyridin-2(1H)-one scaffold can exist in different tautomeric and isomeric forms. docbrown.info The pyridone ring can exhibit keto-enol tautomerism, where the hydrogen atom can reside on either the nitrogen or the oxygen atom. The presence of the acetyl and fluorine substituents influences the position of this equilibrium.

Furthermore, the molecule can exhibit constitutional or structural isomerism, where the atoms are connected in a different order. docbrown.info The potential for various isomers highlights the importance of precise synthetic control and thorough characterization of the products.

Transformations of the Pyridone Carbon Skeleton

The carbon framework of the pyridone ring is amenable to a variety of transformations, including substitution and cross-coupling reactions, which are fundamental for building more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic nature of the substituents already present on the ring. mnstate.edumasterorganicchemistry.com Electron-donating groups generally activate the ring towards EAS, while electron-withdrawing groups deactivate it. mnstate.edukhanacademy.org The acetyl group is an electron-withdrawing group, which deactivates the pyridone ring towards electrophilic attack. The fluorine atom, while electronegative, can also influence the reaction through its inductive and resonance effects. The general mechanism for EAS involves the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org Unlike EAS, SNAr reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). pressbooks.publibretexts.org The fluorine atom in this compound can act as a leaving group in SNAr reactions, particularly when activated by the electron-withdrawing acetyl group. libretexts.orgmasterorganicchemistry.com Pyridines are particularly reactive towards nucleophilic substitution, especially when substituted at the ortho or para positions, as the nitrogen atom can effectively delocalize the negative charge. wikipedia.org The rate of these reactions is often dependent on the nature of the leaving group, with fluorine sometimes being a better leaving group than other halogens. masterorganicchemistry.com

Advanced Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions have become indispensable in modern organic synthesis.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It typically uses a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgorganic-chemistry.org The reaction is valuable for synthesizing alkynyl-substituted pyridones. For instance, Sonogashira coupling has been successfully employed for the synthesis of 6-alkynyl-3-fluoro-2-pyridinaldoximes and amidoximes from the corresponding bromo-fluoropyridines. soton.ac.uk Efforts have been made to minimize side reactions like the homocoupling of terminal acetylenes. washington.edu

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. nih.govnih.govyoutube.com It is widely used due to the stability and low toxicity of the boron reagents. nih.gov This reaction can be used to introduce aryl or heteroaryl substituents onto the pyridone ring. The efficiency of the Suzuki coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govmdpi.com For example, the Suzuki-Miyaura reaction has been used to synthesize various 2-arylpyridines. nih.gov The reaction mechanism and the factors influencing regioselectivity have been studied in detail. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org It is catalyzed by palladium and requires a base. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl groups onto the pyridone core. The Heck reaction has been widely applied in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. wikipedia.org This reaction can be utilized to form carbon-carbon bonds with the pyridone ring. libretexts.org While effective, the toxicity of organotin reagents is a significant drawback. libretexts.orgmsu.edu

Controlled Oxidation and Reduction Processes

The core pyridinone structure and the acetyl group of this compound are susceptible to controlled oxidation and reduction reactions. While specific studies on this exact molecule are not extensively detailed in the provided results, analogous transformations in similar heterocyclic ketones provide a strong basis for predicting its behavior. For instance, the reduction of the endocyclic double bond in coumarin (B35378) derivatives, a related heterocyclic system, can be achieved using reagents like o-phenylenediamine (B120857) and benzaldehyde, which generate a reducing agent in situ. acgpubs.org Similarly, chemo-selective reduction of the double bond in 3-substituted coumarins has been accomplished with Hantzsch 1,4-dihydropyridine (B1200194) (HEH). acgpubs.org

The acetyl group's carbonyl can undergo reduction to an alcohol. Enantioselective ketone reduction is a key step in the synthesis of some pharmaceutical candidates, converting an acetyl group to the corresponding alcohol with a specific chirality. nih.gov This type of transformation is crucial for producing intermediates with the correct stereochemistry for biological activity. nih.gov

Reactivity of the Acetyl Side Chain

The acetyl group is a versatile functional handle, enabling a variety of chemical modifications.

The carbonyl group of the acetyl side chain readily undergoes derivatization. As mentioned, reduction to the corresponding alcohol is a common and important transformation. nih.gov

Condensation reactions with various nucleophiles are also prevalent. For example, 3-acetylcoumarins react with hydroxylamine (B1172632) hydrochloride, urea, thiourea, and guanidine (B92328) nitrate (B79036) to form fused isoxazole (B147169) and pyrimidine (B1678525) ring systems. researchgate.net Similarly, reactions with hydrazines are common. 3-acetylcoumarin (B160212) derivatives react with phenylhydrazine (B124118) to form hydrazones, which can then be used in Fischer indole (B1671886) synthesis to create more complex heterocyclic structures. acgpubs.org The reaction of 3-acetyl researchgate.netmdpi.comnih.govtriazolo[3,4-a]isoquinolines with hydrazonoyl halides leads to the formation of carbonylpyrazole side chains through a 1,3-dipolar cycloaddition mechanism. znaturforsch.com

The alpha-carbon of the acetyl group is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of new functional groups at this position. While specific examples for this compound are not provided in the search results, the general reactivity of α-carbons in ketones is a well-established principle in organic synthesis. mdpi.com Strategies to increase the chemoselectivity of α-functionalization of ketones often involve domino reactions. mdpi.com For instance, the use of TMSCF3 has been shown to increase the nucleophilicity of certain reagents, thereby promoting the desired α-functionalization while minimizing side reactions. mdpi.com

Mechanistic Studies on the Influence of Fluorine on Reactivity and Selectivity

The fluorine atom at the 5-position of the pyridinone ring significantly influences the molecule's reactivity and the selectivity of its transformations. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can have several consequences:

Increased Acidity: The fluorine atom can increase the acidity of the N-H proton of the pyridinone ring and the protons on the alpha-carbon of the acetyl group, making deprotonation easier under basic conditions.

Electrophilicity of the Ring: The electron-withdrawing nature of fluorine can make the pyridinone ring more susceptible to nucleophilic attack.

Influence on Reaction Mechanisms: In reactions involving the formation of intermediates, the fluorine atom can affect their stability and the energy barriers of different reaction pathways. For example, in domino reactions for α-functionalization, subtle electronic effects can be leveraged to control chemoselectivity. mdpi.com While direct mechanistic studies on this compound are not detailed, the principles of fluorine's electronic influence are well-documented in the broader context of organic chemistry.

Theoretical and Computational Investigations of 3 Acetyl 5 Fluoropyridin 2 1h One

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. mdpi.com This method is particularly well-suited for studying organic molecules, allowing for detailed investigation of their electronic and structural properties. DFT calculations for 3-Acetyl-5-fluoropyridin-2(1H)-one would typically be performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311G** to ensure reliable results. mdpi.comsemanticscholar.org

A fundamental step in computational analysis is determining the molecule's most stable three-dimensional structure, a process known as geometrical optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of an electron-withdrawing fluorine atom and an acetyl group on the pyridinone ring significantly influences this distribution. These calculations can quantify the partial charges on each atom, offering insights into the molecule's polarity and the nature of its covalent bonds.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°)
C5–F 1.35 C4–C5–C6
C2=O 1.24 C3–C2–N1
C3–C(Acetyl) 1.49 C2–C3–C(Acetyl)
N1–H 1.01 C6–N1–C2
C(Acetyl)=O 1.23 C3–C(Acetyl)–O

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.commdpi.com The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. irjweb.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich pyridinone ring, while the LUMO would likely be centered on the electron-deficient acetyl group and the carbons attached to the electronegative fluorine and oxygen atoms.

Table 2: Illustrative Frontier Molecular Orbital Energies

Parameter Energy (eV)
EHOMO -6.95
ELUMO -2.15
Energy Gap (ΔE) 4.80

Note: These values are representative examples for a molecule of this type. The exact energies would depend on the specific DFT functional and basis set used in the calculation.

DFT calculations are a reliable method for predicting the spectroscopic signatures of a molecule, which can be used to interpret and verify experimental data. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an infrared spectrum. For this compound, characteristic peaks would include stretching vibrations for the N-H bond, the two carbonyl (C=O) groups (one in the ring and one in the acetyl group), and the C-F bond. semanticscholar.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. scispace.com These predicted values are invaluable for assigning signals in experimentally obtained NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax). This analysis helps characterize the electronic transitions within the molecule, such as n → π* and π → π* transitions, which are responsible for its UV-Vis absorption.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT can be used to map the entire potential energy surface. This allows for the identification of reactants, products, any reaction intermediates, and the high-energy transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, providing a theoretical prediction of the reaction rate and feasibility under different conditions. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in a molecule. For 3-Acetyl-5-fluoropyridin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the two aromatic protons on the pyridine (B92270) ring, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the fluorine atom, and the pyridine ring nitrogen.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. researchgate.net Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular puzzle.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4 8.0 - 8.4 Doublet of doublets (dd) ~3 Hz (⁴JHF), ~2 Hz (⁴JHH)
H6 7.5 - 7.9 Doublet of doublets (dd) ~8 Hz (³JHF), ~2 Hz (⁴JHH)
CH₃ 2.5 - 2.7 Singlet (s) N/A

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O (acetyl) 195 - 200 Singlet
C=O (ring) 160 - 165 Doublet
C5 155 - 160 Doublet (¹JCF)
C6 130 - 135 Doublet (²JCF)
C4 125 - 130 Doublet (²JCF)
C3 115 - 120 Doublet (³JCF)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive analytical technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. biophysics.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which makes it extremely sensitive to subtle changes in the local electronic environment. biophysics.orgnih.gov This sensitivity can be leveraged to confirm the position of the fluorine atom on the pyridinone ring.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The precise chemical shift provides a characteristic fingerprint for the molecule. dovepress.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H) and carbons (¹³C) provides additional structural information, confirming the connectivity around the fluorine atom. These heteronuclear couplings are observable in both the ¹H and ¹³C spectra, as well as in the ¹⁹F spectrum, and are instrumental in verifying the proposed structure. nih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with high accuracy. acs.org By measuring the mass of the molecular ion to several decimal places, it is possible to calculate a unique elemental composition. For this compound, the molecular formula is C₇H₆FNO₂. HRMS analysis would be expected to yield a measured mass that corresponds to the calculated exact mass of its protonated molecule, [M+H]⁺, within a very small error margin (typically < 5 ppm). This provides unambiguous confirmation of the compound's elemental formula. nih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific m/z, subjecting it to fragmentation, and then analyzing the resulting product ions. nih.gov This technique provides valuable structural information by revealing the molecule's fragmentation pathways. wvu.edumdpi.com

For this compound, a plausible fragmentation pathway can be proposed. Under collision-induced dissociation (CID), the molecular ion would likely undergo characteristic losses. A primary fragmentation event for related 5-acetyl-2(1H)-pyridones is the cleavage of the CO-NH bond. nih.gov Other expected fragmentations include the loss of the acetyl group as a methyl radical (•CH₃) or as ketene (CH₂=C=O), followed by subsequent cleavages of the fluoropyridinone ring. nih.gov Elucidating these fragmentation patterns is essential for the structural characterization of the molecule and for developing quantitative analytical methods. nih.gov

Proposed MS/MS Fragmentation for this compound ([M+H]⁺ = 156.04 m/z)

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
156.04 •CH₃ 141.02 [M - CH₃]⁺
156.04 CH₂=C=O 114.03 [M - C₂H₂O]⁺
156.04 CO 128.05 [M - CO]⁺

The coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of compounds in complex mixtures. ekb.eg Ultra-performance liquid chromatography (UPLC) utilizes smaller column particles to achieve higher resolution and faster analysis times compared to traditional HPLC.

This integrated approach is invaluable for assessing the purity of synthesized this compound. It can separate the target compound from starting materials, byproducts, and other impurities, with MS/MS providing highly specific and sensitive detection. Furthermore, LC-MS/MS is an effective tool for real-time reaction monitoring. nih.gov By analyzing small aliquots of a reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of its key structural features.

In an FTIR spectrum, the presence of the pyridinone ring would be indicated by C=C and C-N stretching vibrations. The acetyl group (C=O) would produce a strong, characteristic absorption band, typically in the range of 1650-1710 cm⁻¹. The lactam (cyclic amide) carbonyl group within the pyridinone ring would also show a strong absorption, usually around 1650-1680 cm⁻¹. The N-H stretch of the amide would be visible as a broad band in the 3200-3400 cm⁻¹ region, while C-H stretches from the acetyl methyl group and the pyridine ring would appear around 2850-3100 cm⁻¹. The C-F bond would exhibit a strong stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Raman spectroscopy would provide complementary information. While the carbonyl groups are strong absorbers in IR, C=C double bonds of the aromatic ring often produce strong signals in Raman spectra. This technique would be particularly useful for analyzing the pyridinone ring system.

Hypothetical Vibrational Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch (Lactam) 3200-3400 (broad) 3200-3400 (weak)
C-H Stretch (Aromatic/Alkyl) 2850-3100 2850-3100
C=O Stretch (Acetyl Ketone) 1690-1710 (strong) 1690-1710 (strong)
C=O Stretch (Lactam) 1650-1680 (strong) 1650-1680 (weak)
C=C Stretch (Aromatic Ring) 1450-1600 1450-1600 (strong)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays through a single crystal of this compound, it would be possible to precisely measure bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the pyridinone ring and the orientation of the acetyl and fluoro substituents. Furthermore, it would reveal how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (e.g., between the N-H group of one molecule and a carbonyl oxygen of another) or π-π stacking of the aromatic rings. As the molecule is achiral, the determination of absolute stereochemistry is not applicable.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Thermochemical and Calorimetric Studies of Reaction Energetics

Thermochemical studies, such as those using bomb calorimetry or differential scanning calorimetry (DSC), would provide data on the energetic properties of this compound. DSC could be used to determine its melting point and enthalpy of fusion. By studying the energetics of its synthesis or decomposition reactions, calorimetry helps in understanding the compound's thermodynamic stability and the heat released or absorbed during chemical transformations. Such data is crucial for scaling up chemical processes safely and efficiently.

Investigation of Optical and Electronic Properties (e.g., UV-Vis Absorption, Luminescence, Vapochromic Response)

The optical and electronic properties of this compound are determined by its molecular structure.

UV-Vis Absorption: The conjugated π-system of the pyridinone ring and acetyl group would lead to absorption in the ultraviolet-visible (UV-Vis) region. A UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would show characteristic absorption maxima (λ_max) corresponding to electronic transitions (e.g., π → π* and n → π*). The exact position and intensity of these bands are influenced by the substituents and the solvent.

Luminescence: Some pyridinone derivatives are known to exhibit fluorescence or phosphorescence. An investigation into the luminescence properties would involve exciting a sample of the compound with a specific wavelength of light and measuring the emitted light at a longer wavelength. The quantum yield and lifetime of any emission would be key parameters to characterize its potential as a luminophore.

Vapochromic Response: Vapochromism is the phenomenon where a material changes color in response to exposure to chemical vapors. While not a universally expected property, it could be investigated by exposing a solid sample of the compound to various solvent vapors and observing any changes in its color or luminescence properties.

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Future Directions and Emerging Research Avenues

Development of Catalytic and Stereoselective Synthetic Methodologies

The synthesis of functionalized pyridinones is an area of active research, with a significant push towards methods that are more efficient, atom-economical, and capable of introducing chirality with high selectivity. Future efforts concerning 3-Acetyl-5-fluoropyridin-2(1H)-one are likely to focus on moving beyond classical multi-step syntheses towards advanced catalytic approaches.

Modern synthetic strategies for analogous 2-pyridone systems employ a variety of catalytic methods, including palladium-catalyzed aerobic oxidative dicarbonation and copper-catalyzed N-arylation, which offer mild and high-yielding routes to functionalized products nih.govorganic-chemistry.org. The development of novel cobalt-catalyzed redox-neutral annulation reactions also presents a promising pathway for constructing the pyridinone core efficiently organic-chemistry.org. For a molecule like this compound, the development of one-pot tandem reactions could streamline its synthesis from simple precursors, significantly improving yield and reducing waste organic-chemistry.org.

A particularly critical future direction is the introduction of stereocenters. While the core of this compound is planar, its derivatives could possess chiral side chains or substituents where stereochemistry is crucial for biological activity. Research into the stereoselective synthesis of related chiral lactams and pyrrolidones using engineered enzymes or chiral catalysts provides a blueprint for future work mdpi.com. The design and application of novel chiral 4-substituted pyridine-N-oxides as efficient nucleophilic organocatalysts could enable asymmetric transformations on derivatives of the target compound acs.org. The use of chiral scaffolds, such as acetylated glucose, has proven effective in the asymmetric synthesis of other complex heterocycles and could be adapted for derivatives of this pyridinone whiterose.ac.uk.

Table 1: Potential Catalytic Strategies for Pyridinone Synthesis

Catalytic Approach Metal/Catalyst Reaction Type Potential Advantage
Aerobic Oxidative Dicarbonation Palladium (Pd) C-C Bond Formation High conjugation, step-economy nih.gov
N-Arylation Copper (Cu) N-C Bond Formation Mild conditions, chemoselectivity organic-chemistry.org
Redox-Neutral Annulation Cobalt (Co) Cyclization High yields, functional group tolerance organic-chemistry.org
Asymmetric Acyl Transfer Chiral Pyridine-N-Oxide Kinetic Resolution High enantioselectivity acs.org

In-depth Mechanistic Investigations of Novel Transformations

A deep understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the prediction of chemical behavior. For this compound, future research will necessitate detailed mechanistic studies of its transformations, particularly those involving its unique functional groups.

For instance, the fluorination of pyridine (B92270) rings is a key process in the synthesis of many pharmaceuticals. Mechanistic studies on site-selective C-H fluorination, inspired by classic amination reactions, reveal intricate pathways that can be harnessed for precise molecular editing nih.govresearchgate.net. Applying techniques such as kinetic analysis, isotope labeling, and computational modeling to the reactions of this compound can elucidate transition states and reactive intermediates. Quantum chemical calculations and NMR studies have been successfully used to probe the competition between SN2 fluorination and other pathways in related systems, a methodology directly applicable here rsc.org.

Furthermore, novel rearrangements and unexpected reaction outcomes in related pyridinone systems, such as the aza-semipinacol-type rearrangement observed in dihydropyridinones, highlight the potential for discovering new transformations nih.gov. Investigating the underlying mechanisms of such reactions could open up pathways to complex molecular architectures from the this compound scaffold.

Synergistic Integration of Computational and Experimental Approaches in Molecular Design

The convergence of computational chemistry and experimental synthesis has become a powerful engine for innovation in drug discovery and materials science nih.gov. This synergy is poised to play a central role in the future exploration of this compound and its analogs.

Computational tools can be employed to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives before they are synthesized in the lab. Methods like Density Functional Theory (DFT) can elucidate electronic structure and reactivity, while molecular docking can predict how these molecules might interact with biological targets such as enzymes or receptors nih.govnih.govrsc.org. For example, computational studies on pyrano-pyridine conjugates have successfully guided the design of new anticancer agents by predicting their binding to EGFR and VEGFR-2 kinases nih.gov.

Quantitative Structure-Activity Relationship (QSAR) studies can build statistically significant models that correlate molecular descriptors with biological activity, enabling the rational design of more potent compounds jchemlett.com. These in silico models, when validated by experimental results, create a feedback loop that accelerates the design-build-test-learn cycle. This integrated approach will be invaluable for designing derivatives of this compound tailored for specific applications, from targeted pharmaceuticals to advanced organic materials rsc.orgmdpi.com.

Table 2: Application of Computational Methods in Molecular Design

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT) Reactivity Analysis Electronic structure, geometry, reaction energies nih.govnih.gov
Molecular Docking Drug Design Binding modes, interaction energies with proteins nih.govrsc.org
QSAR Lead Optimization Correlation of chemical structure with biological activity jchemlett.com
Molecular Dynamics (MD) Binding Stability Stability of ligand-protein complexes over time jchemlett.com

Exploration of Unprecedented Chemical Reactivity and Functionalization Pathways

While the existing functional groups of this compound (acetyl, fluorine, N-H, and the pyridinone ring itself) provide numerous handles for modification, a significant frontier of research lies in discovering unprecedented reactivity and novel functionalization pathways.

Direct C-H functionalization is a powerful strategy for modifying molecular scaffolds in an atom-economical manner. Although the electron-deficient nature of the pyridine ring makes this challenging, recent advances have enabled regioselective C-H functionalization at various positions researchgate.net. Developing methods for the selective C-H activation of the C4 or C6 positions of the this compound ring would provide a direct route to novel derivatives that are otherwise difficult to access. The selective C-H fluorination of pyridines adjacent to the ring nitrogen is a testament to the potential of this approach nih.govresearchgate.net.

The exploration of novel oxidation reactions also presents a promising avenue. In a related system, the oxidation of a phenylglycinol-derived 2-pyridone with m-CPBA led to an "unprecedented" stereoselective transformation, enabling the synthesis of complex polyhydroxypiperidines nih.gov. Investigating the behavior of this compound under various oxidative conditions could similarly unveil new and synthetically useful reaction pathways. Additionally, the reactivity of related N-acyl-dihydropyridones, which undergo various reduction, oxidation, and substitution reactions, suggests that modifications of the pyridinone core could unlock further chemical diversity nih.gov.

Q & A

Q. Characterization :

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine at C5, acetyl at C3).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • X-ray crystallography : Resolve tautomeric forms (e.g., lactam vs. lactim) if crystalline samples are obtained .

Advanced: What strategies are effective in resolving contradictory spectroscopic data when analyzing fluorinated pyridinone derivatives?

Answer:
Contradictions often arise from tautomerism or isomerism. Key strategies include:

  • Multi-dimensional NMR : Use HSQC and NOESY to differentiate between positional isomers (e.g., acetyl at C3 vs. C4).
  • Dynamic NMR (DNMR) : Probe tautomeric equilibria by varying temperature (e.g., 25–80°C) to observe coalescence effects.
  • Computational validation : Compare experimental ¹³C chemical shifts with DFT-calculated values (B3LYP/6-31G* level) .

Advanced: How do substituent positions influence the reactivity of 5-fluoropyridin-2(1H)-one derivatives in nucleophilic substitution?

Answer:

  • Electronic effects : The electron-withdrawing fluorine at C5 enhances electrophilicity at adjacent positions (C4/C6), while the acetyl group at C3 directs nucleophiles to C4 via resonance.
  • Steric hindrance : Bulky substituents at C3 reduce accessibility to C4.
  • Experimental validation : Kinetic studies using substituted pyridinones (e.g., Cl⁻ or NH₃ as nucleophiles) under controlled pH (6.5–7.5) can map reactivity trends .

Basic: What are the critical considerations for maintaining the stability of this compound during storage?

Answer:

  • Storage conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Desiccants : Include silica gel packs to mitigate moisture-induced degradation.
  • Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced: What computational methods are suitable for predicting the tautomeric behavior of this compound in different solvents?

Answer:

  • Solvent modeling : Use the COSMO-RS framework to simulate tautomer populations in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents.
  • DFT calculations : Compare Gibbs free energies of lactam and lactim forms at the M06-2X/def2-TZVP level.
  • Validation : Correlate computational results with experimental ¹H NMR shifts in deuterated solvents .

Basic: Which analytical techniques are most reliable for quantifying trace impurities?

Answer:

  • HPLC-UV/Vis : Use a reversed-phase C18 column with a buffer (pH 6.5, ammonium acetate/acetic acid) and gradient elution (0.1% TFA in acetonitrile).
  • LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring) mode.
  • ICH guidelines : Follow Q3A(R2) for impurity profiling .

Advanced: How can researchers design kinetic studies to investigate acetyl group hydrolysis?

Answer:

  • pH-rate profiling : Conduct reactions in buffered solutions (pH 2–10) at 25–40°C.
  • UV-Vis monitoring : Track absorbance changes at λ = 260 nm (pyridinone ring) and 230 nm (acetyl cleavage).
  • Rate constants : Fit data to pseudo-first-order kinetics using nonlinear regression (e.g., MATLAB or OriginLab) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.